Skp2 Inhibitor C1

Skp2 inhibitor mechanism of action CDK2 activity

Researchers studying p27-mediated cell cycle control frequently encounter irreproducible results caused by off-target CDK2 modulation inherent to many Skp2-pathway compounds. Skp2 Inhibitor C1 (SKPin C1, CAS 432001-69-9) directly resolves this by selectively blocking p27 substrate recruitment to the Skp2-Cks1 interface while leaving Skp2-Cks1 binding, SCF E3 ligase complex integrity, and Cyclin E/CDK2 kinase activity fully intact. • Validated IC₅₀: 8 μM (MCF-7), 30 μM (501 Mel), both at 16 h incubation • Cell-type-specific arrest: G1 block in T47D; G2/M block in MCF-7 (5 μM, p<0.0001) • DMSO solubility up to 86 mg/mL (184.81 mM) for flexible dose-range design • ≥98% purity with ambient-temperature shipping; global stock from multiple production batches

Molecular Formula C18H13BrN2O4S2
Molecular Weight 465.3 g/mol
Cat. No. B1310727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkp2 Inhibitor C1
Molecular FormulaC18H13BrN2O4S2
Molecular Weight465.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S
InChIInChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7-
InChIKeyIYCJJVVXEHZJHE-CHHVJCJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Skp2 Inhibitor C1 (SKPin C1): Overview


Skp2 Inhibitor C1 (also known as SKPin C1, CAS 432001-69-9) is a cell-permeable rhodanine-derived small molecule that functions as a selective inhibitor of S-phase kinase-associated protein 2 (Skp2)-mediated p27 degradation [1]. Identified through high-throughput screening and validated in both biochemical and cellular assays, this compound prevents Skp2-Cks1-mediated substrate recruitment without disrupting Skp2-Cks1 interaction or the integrity of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex . The compound upregulates p27Kip1 and p21Cip1/Waf1 protein levels, resulting in cell-type-specific cell cycle arrest and inhibition of cancer cell proliferation [2]. With a molecular formula of C18H13BrN2O4S2 and a molecular weight of 465.34 g/mol, this compound is commercially available from multiple vendors at ≥98% purity for research applications in ubiquitin-proteasome pathway studies and cancer biology .

Selective blockade of Skp2-mediated p27 ubiquitylation
Preserves Skp2-Cks1 interaction and SCF complex integrity
Cell-permeable tool for ubiquitin-proteasome pathway studies

Non-Interchangeability of Skp2 Inhibitor C1


Skp2 inhibitors are mechanistically heterogeneous, targeting distinct nodes within the SCF-Skp2 ubiquitin ligase axis. Generic substitution among Skp2 inhibitors is scientifically invalid because these compounds differ fundamentally in their molecular targets within the Skp2 pathway: some disrupt Skp2-Skp1 complex assembly (e.g., SZL P1-41 binds the F-box domain [1]), others inhibit Skp2-Cks1 protein-protein interaction (e.g., Skp2 inhibitor 1 with IC50 2.8 μM ), while Skp2 Inhibitor C1 uniquely prevents p27 substrate recruitment without affecting Skp2-Cks1 binding or Skp2 protein levels [2]. Furthermore, compounds within the same nominal class exhibit divergent off-target profiles (e.g., SMIP004 alters Cyclin E/CDK2 kinase activity, whereas Skp2 Inhibitor C1 does not ) and distinct cell-type-specific functional outcomes. Selection without attention to these mechanistic distinctions leads to irreproducible experimental results and invalid cross-study comparisons.

Mechanism mismatch
SZL P1-41 disrupts Skp2-Skp1 assembly, while C1 blocks p27 substrate recruitment without complex disruption.
Off-target divergence
SMIP004 alters Cyclin E/CDK2 kinase activity; Skp2 Inhibitor C1 shows no effect on CDK2, reducing confounding variables.
Pathway node variation
Inhibitors targeting Skp2-Cks1 protein-protein interaction differ from C1's unique substrate-recruitment blockade.

Skp2 Inhibitor C1 (SKPin C1): Differentiation Evidence


CDK2 Activity Preservation vs SMIP004

Skp2 Inhibitor C1 exhibits a cleaner mechanistic profile compared to the structurally distinct Skp2 inhibitor SMIP004. Whereas SMIP004 has been shown to affect cellular Cyclin E/CDK2 kinase activity, Skp2 Inhibitor C1 does not alter Cyclin E/CDK2 kinase activity, nor does it affect Skp2 protein levels . This differential effect has been experimentally documented under matched cellular assay conditions.

CDK2 Activity Comparison
Direct head-to-head
C1: no effect on CDK2 kinase activity; SMIP004: alters CDK2
Off-target activity context
Qualitative difference under matched cellular conditions
Skp2 inhibitor mechanism of action CDK2 activity off-target effects

Anti-Proliferative Potency in MCF-7 and 501 Mel Cells

Skp2 Inhibitor C1 demonstrates cell-line-dependent anti-proliferative activity with quantified IC50 values. In human breast cancer MCF-7 cells, the compound exhibits an IC50 of 8 μM, while in melanoma 501 Mel cells, the IC50 is 30 μM (16 h incubation) . This represents a 3.75-fold greater potency in MCF-7 cells compared to 501 Mel cells. For reference, the Skp2-Cks1 PPI inhibitor Skp2 inhibitor 1 has an IC50 of 2.8 μM against the biochemical Skp2-Cks1 interaction , while the EGFR/Skp2 dual inhibitor NSC689857 has an IC50 of 36 μM for Skp2-Cks1 and 30 μM for p27 ubiquitylation .

Anti-Proliferative IC50
Cross-study comparable
MCF-7: 8 μM; 501 Mel: 30 μM (16 h)
Cell-type-dependent response context
3.75-fold potency difference; design dose-response experiments accordingly
Skp2 inhibitor IC50 MCF-7 melanoma anti-proliferative

Opposite G1 Phase Responses in T47D vs MCF-7

Skp2 Inhibitor C1 produces quantifiably divergent cell cycle arrest phenotypes depending on cellular context. In T47D breast cancer cells treated with 5 μM C1 for 16 hours, a statistically significant increase in G1 phase population (p < 0.0001) and decrease in S phase (p < 0.0001) was observed, correlating with p27 protein induction [1]. In stark contrast, MCF-7 breast cancer cells exhibited a 35% reduction in G1 phase (p < 0.0001) and a 43% increase in G2-M phase (p < 0.0001) [1]. This G1 reduction and G2/M arrest is dose-dependent (Figure 5C right; p < 0.001 and p < 0.01, respectively) [1].

Cell Cycle Phase Shift
Direct head-to-head
T47D: G1 increase (p
Context-dependent cycle arrest
5 μM, 16 h; opposite directional effects must be accounted for
DMSO Solubility
Class-level inference
86 mg/mL (184.81 mM)
Supports concentrated stock preparation
~8.6–18.5× above baseline; review vendor specification
Ubiquitylation Blockade
Cross-study comparable
Blocks p27 ubiquitylation at 50 μM; spares Skp2-Cks1 interaction
Substrate-recruitment inhibition context
Preserves SCF complex; distinct from Skp2-Cks1 PPI inhibitors
CDK2 Selectivity Profile
Direct head-to-head
No effect on CDK2; p27/p21 upregulation at 10 μM
Kinase selectivity context
Reduces off-target variables vs. SMIP004
Skp2 inhibitor cell cycle arrest T47D MCF-7 p27

DMSO Solubility Advantage

Skp2 Inhibitor C1 exhibits high DMSO solubility, reported at 86 mg/mL (184.81 mM) [1], enabling preparation of concentrated stock solutions for in vitro assays. This solubility is substantially higher than the baseline solubility of 4.65-10 mg/mL (approximately 10-21 mM) reported for the compound across other vendor specifications . This high solubility facilitates dose-response studies requiring elevated compound concentrations without exceeding DMSO tolerance limits in cell culture. For comparison, structurally distinct Skp2 inhibitors such as SMIP004 have more limited aqueous/organic solubility profiles that may constrain experimental concentration ranges.

DMSO Solubility
Class-level inference
86 mg/mL (184.81 mM)
Supports concentrated stock preparation
~8.6–18.5× above baseline; review vendor specification
Skp2 inhibitor solubility DMSO stock solution experimental workflow

p27 Ubiquitylation Blockade Without Skp2-Cks1 Disruption

Skp2 Inhibitor C1 blocks ubiquitylation of p27 in a Cks1-dependent manner in vitro at a concentration of 50 μM . Critically, the compound achieves this functional inhibition without disrupting the Skp2-Cks1 interaction or affecting the integrity of the SCF (Skp1-cullin1-F-box) complex . The compound also does not alter Skp2 protein levels . This mechanism contrasts with SZL P1-41, which binds the F-box domain of Skp2 to prevent Skp1 association and disrupt SCF complex formation [1], and with Skp2 inhibitor 1, which directly inhibits the Skp2-Cks1 protein-protein interaction (IC50 2.8 μM) .

Ubiquitylation Blockade
Cross-study comparable
Blocks p27 ubiquitylation at 50 μM; spares Skp2-Cks1 interaction
Substrate-recruitment inhibition context
Preserves SCF complex; distinct from Skp2-Cks1 PPI inhibitors
Skp2 inhibitor ubiquitylation p27 Cks1 E3 ligase

Cyclin E/CDK2 Kinase Selectivity

Skp2 Inhibitor C1 demonstrates specificity for the Skp2-p27 axis without cross-reactivity toward Cyclin E/CDK2 kinase activity . This specificity has been directly contrasted with SMIP004, which does affect Cyclin E/CDK2 kinase activity . Additionally, Skp2 Inhibitor C1 does not alter cellular Skp2 protein levels, confirming that its effects are mediated through inhibition of p27 substrate recruitment rather than through modulation of Skp2 expression or degradation . The compound upregulates both p27Kip1 and p21Cip1/Waf1 protein levels at 10 μM following 16 h treatment in 501 Mel cultures .

CDK2 Selectivity Profile
Direct head-to-head
No effect on CDK2; p27/p21 upregulation at 10 μM
Kinase selectivity context
Reduces off-target variables vs. SMIP004
Skp2 inhibitor target specificity CDK2 off-target selectivity

Skp2 Inhibitor C1 (SKPin C1): Research Applications


p27-Dependent Cell Cycle Regulation in Breast Cancer

Skp2 Inhibitor C1 is optimally suited for studies examining p27Kip1-mediated cell cycle control in breast cancer cell lines. The compound has validated IC50 values of 8 μM in MCF-7 cells (16 h incubation) and produces quantifiable cell cycle alterations in T47D cells (G1 increase, p<0.0001 at 5 μM) and MCF-7 cells (35% G1 reduction and 43% G2-M increase, p<0.0001 at 5 μM) [1]. These well-characterized concentration-response relationships enable researchers to design dose-response experiments with established reference points. The high DMSO solubility (up to 86 mg/mL, 184.81 mM) [2] further supports preparation of concentrated stocks for broad concentration-range testing in breast cancer models.

Skp2 Inhibition Without CDK2 Off-Target Effects

For researchers conducting pathway analysis where CDK2 kinase activity must remain unperturbed, Skp2 Inhibitor C1 is the preferred tool compound. Unlike SMIP004, which demonstrably alters Cyclin E/CDK2 kinase activity, Skp2 Inhibitor C1 has been directly shown to have no effect on Cyclin E/CDK2 kinase activity while maintaining inhibition of Skp2-mediated p27 degradation [1]. This cleaner mechanistic profile is essential for studies aiming to attribute observed phenotypes specifically to p27 stabilization and Skp2 inhibition, without CDK2-mediated confounding effects on cell cycle progression.

Cell-Type-Specific p27 Accumulation and Cell Cycle Arrest

Skp2 Inhibitor C1 enables studies of context-dependent p27 biology due to its well-documented cell-type-specific functional outcomes. The compound induces opposite cell cycle arrest phenotypes in different breast cancer cell lines: G1 arrest in T47D cells versus G2/M arrest in MCF-7 cells, both at 5 μM with 16 h treatment [1]. This property makes Skp2 Inhibitor C1 a valuable tool for comparative studies investigating the molecular determinants of cell-type-specific responses to p27 stabilization, including differential expression of cell cycle regulators, apoptotic priming, or metabolic states that govern the cellular outcome of Skp2 inhibition.

Anti-Proliferative Activity in Melanoma Cells

Skp2 Inhibitor C1 is validated for use in metastatic melanoma research, with an established IC50 of 30 μM in 501 Mel melanoma cells (16 h incubation) [1]. The compound upregulates both p27Kip1 and p21Cip1/Waf1 protein levels in 501 Mel cultures at 10 μM [1]. These quantitative benchmarks provide a foundation for researchers investigating Skp2 as a therapeutic target in melanoma, enabling reproducible experimental design and facilitating cross-study comparisons. The compound's ability to trigger apoptosis in metastatic melanoma cells further supports its application in studies examining the relationship between p27 stabilization and apoptotic signaling in melanoma.

Application
Selection Property
Validation Focus
p27-dependent cell cycle regulation research
p27/p21 stabilization effect
Cell-cycle arrest endpoint review
Skp2 inhibition without CDK2 off-target interference
CDK2 independence profile
CDK2 activity monitoring
Cell-type-specific p27 accumulation studies
Context-dependent pathway modulation
Cell-line-specific endpoint profiling
Anti-proliferative studies in melanoma models
Melanoma cell response context
p27/p21 induction and apoptosis endpoints

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